molecular formula C12H16O3 B12539584 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane CAS No. 666173-71-3

2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane

Cat. No.: B12539584
CAS No.: 666173-71-3
M. Wt: 208.25 g/mol
InChI Key: HYMWLNIOFKVFSA-UHFFFAOYSA-N
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Description

2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and properties It is an oxirane derivative, which means it contains an epoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane typically involves the reaction of phenoxypropanol with an epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxide group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide under mild conditions.

Major Products Formed

    Oxidation: Diols or hydroxy derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane involves its interaction with molecular targets through the epoxide group. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane
  • 2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane

Uniqueness

2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

666173-71-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-phenoxypropan-2-yloxymethyl)oxirane

InChI

InChI=1S/C12H16O3/c1-12(2,14-9-11-8-13-11)15-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

HYMWLNIOFKVFSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(OCC1CO1)OC2=CC=CC=C2

Origin of Product

United States

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